6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde
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Overview
Description
6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound with the molecular formula C10H10O It is a derivative of indene, a bicyclic hydrocarbon, and features a methyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde can be achieved through several methods. One common approach involves the catalytic hydrogenation of indene derivatives. For instance, indene can be subjected to catalytic hydrogenation in the presence of a suitable catalyst such as palladium on carbon (Pd/C) to yield 2,3-dihydroindene. Subsequent functionalization of the dihydroindene with a methyl group and an aldehyde group can be achieved through various organic reactions, including Friedel-Crafts alkylation and formylation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The choice of catalysts, reaction conditions, and purification methods are critical factors in ensuring the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Major Products Formed
Oxidation: 6-methyl-2,3-dihydro-1H-indene-4-carboxylic acid.
Reduction: 6-methyl-2,3-dihydro-1H-indene-4-methanol.
Substitution: Various halogenated or nitrated derivatives depending on the specific reaction conditions.
Scientific Research Applications
6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving aldehyde groups.
Mechanism of Action
The mechanism of action of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and protein modification .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-indene-4-carbaldehyde: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain reactions.
6-methyl-2,3-dihydro-1H-indene-4-methanol:
4-methyl-2,3-dihydro-1H-indene: Lacks the aldehyde group, making it less versatile in functional group transformations.
Uniqueness
6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the indene scaffold. This combination of functional groups provides a balance of steric and electronic effects, making it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C11H12O |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde |
InChI |
InChI=1S/C11H12O/c1-8-5-9-3-2-4-11(9)10(6-8)7-12/h5-7H,2-4H2,1H3 |
InChI Key |
WORMFOUUXLEYOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2)C(=C1)C=O |
Origin of Product |
United States |
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